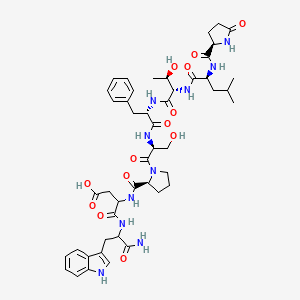

5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-alpha-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin

説明

Hypertrehalosemic Hormone (Phormia Terrae-novae) is a peptide hormone belonging to the adipokinetic hormone/red pigment-concentrating hormone family. It plays a crucial role in carbohydrate metabolism in insects, particularly in the regulation of trehalose levels in the hemolymph. This hormone is involved in various physiological processes such as flight metabolism, reproduction, and diapause in Diptera .

特性

分子式 |

C47H62N10O13 |

|---|---|

分子量 |

975.1 g/mol |

IUPAC名 |

4-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30-,31?,32+,33+,34?,35+,36+,39+/m1/s1 |

InChIキー |

VQOWCJDEBVVPAZ-ZIIPVVKHSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5)O |

正規SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

製品の起源 |

United States |

準備方法

The synthesis of Hypertrehalosemic Hormone (Phormia Terrae-novae) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

化学反応の分析

Hypertrehalosemic Hormone (Phormia Terrae-novae) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid analogs.

科学的研究の応用

Hypertrehalosemic Hormone (Phormia Terrae-novae) has several scientific research applications:

Chemistry: Used in the study of peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in insect physiology, particularly in carbohydrate metabolism and stress response.

Industry: Used in the production of high-quality reference standards for pharmaceutical testing.

作用機序

The mechanism of action of Hypertrehalosemic Hormone (Phormia Terrae-novae) involves binding to specific receptors on the fat body cells of insects. This binding activates a signaling cascade that stimulates the breakdown of glycogen and gluconeogenesis, leading to the production of trehalose. The trehalose is then transported to the hemolymph, providing an energy source for various physiological processes. The hormone’s action is crucial during periods of high energy demand, such as flight and reproduction .

類似化合物との比較

Hypertrehalosemic Hormone (Phormia Terrae-novae) is similar to other members of the adipokinetic hormone/red pigment-concentrating hormone family, such as:

Adipokinetic Hormone (AKH): Involved in lipid and carbohydrate metabolism.

Red Pigment-Concentrating Hormone (RPCH): Primarily involved in pigment concentration in crustaceans. The uniqueness of Hypertrehalosemic Hormone (Phormia Terrae-novae) lies in its specific role in regulating trehalose levels in the hemolymph, making it a critical hormone for carbohydrate metabolism in insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。